molecular formula C9H15NO2 B1276909 tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate CAS No. 73286-70-1

tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate

Cat. No. B1276909
CAS RN: 73286-70-1
M. Wt: 169.22 g/mol
InChI Key: YEBDZDMYLQHGGZ-UHFFFAOYSA-N
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Patent
US04997943

Procedure details

2.96 g (0.012 mole) of 70% aqueous m-chloroperbenzoic acid were added to a solution of 1.69 g (0.01 mole) of 1-t-butoxycarbonyl-3-pyrroline [prepared as described in Step (a) above] in 10 ml of chloroform, whilst ice-cooling, and the mixture was stirred with ice-cooling for 8 hours and then with water-cooling for 15 hours. At the end of this time, the reaction mixture was extracted with toluene and the extract was washed, in turn, with an aqueous solution of sodium bicarbonate, a 0.1N aqueous solution of sodium thiosulfate and water. It was then dried over anhydrous sodium sulfate, and the solvent was removed by evaporation under reduced pressure. The residue was subjected to silica gel column chromatography eluted with a 1:5 by volume mixture of ethyl acetate and toluene, to afford 1.09 g of 1-t-butoxycarbonyl-3,4-epoxypyrrolidine as a colorless oily substance.
Quantity
2.96 g
Type
reactant
Reaction Step One
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1C=CC=C(C(OO)=[O:9])C=1.[C:12]([O:16][C:17]([N:19]1[CH2:23][CH:22]=[CH:21][CH2:20]1)=[O:18])([CH3:15])([CH3:14])[CH3:13].O>C(Cl)(Cl)Cl>[C:12]([O:16][C:17]([N:19]1[CH2:23][CH:22]2[O:9][CH:21]2[CH2:20]1)=[O:18])([CH3:15])([CH3:13])[CH3:14]

Inputs

Step One
Name
Quantity
2.96 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
1.69 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC=CC1
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred with ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
cooling for 8 hours
Duration
8 h
EXTRACTION
Type
EXTRACTION
Details
At the end of this time, the reaction mixture was extracted with toluene
WASH
Type
WASH
Details
the extract was washed, in turn, with an aqueous solution of sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It was then dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation under reduced pressure
WASH
Type
WASH
Details
eluted with a 1:5 by volume mixture of ethyl acetate and toluene

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC2C(C1)O2
Measurements
Type Value Analysis
AMOUNT: MASS 1.09 g
YIELD: CALCULATEDPERCENTYIELD 58.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.